(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties . They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to the compound’s observed biological effects.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can include changes in cellular processes such as cell proliferation, apoptosis, and immune response.
Pharmacokinetics
These moieties are known to improve the bioavailability of compounds, potentially enhancing the compound’s absorption and distribution within the body .
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects . These effects can include changes in cellular processes such as cell proliferation, apoptosis, and immune response.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-13-4-2-3-12-5-14(23-15(12)13)16(21)19-6-11(7-19)8-20-10-17-9-18-20/h2-5,9-11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPUBYKQPFWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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